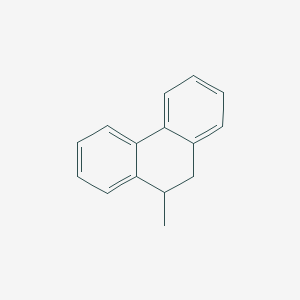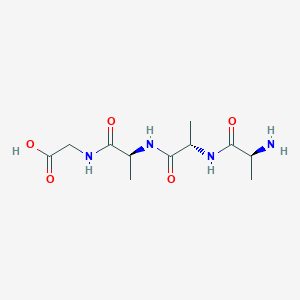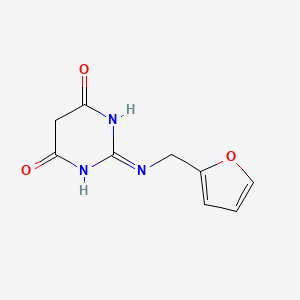
2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that features a pyrimidinedione core with a furfurylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione typically involves the reaction of furfurylamine with a suitable pyrimidinedione precursor. One common method is the condensation of furfurylamine with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The furfurylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furfurylamino group can yield furfural or furfuryl alcohol, while substitution reactions can produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The furfurylamino group can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,5H-pyrrolo[2,3-f]indole
- 3H,6H-pyrrolo[3,2-e]indole
- Pyrrolo[1,2-a]indoles
Uniqueness
2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione is unique due to its specific substitution pattern and the presence of the furfurylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, selectivity, and potential bioactivity.
Eigenschaften
CAS-Nummer |
40262-15-5 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylimino)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H9N3O3/c13-7-4-8(14)12-9(11-7)10-5-6-2-1-3-15-6/h1-3H,4-5H2,(H2,10,11,12,13,14) |
InChI-Schlüssel |
OFBHSKICXZHKRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=NCC2=CC=CO2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
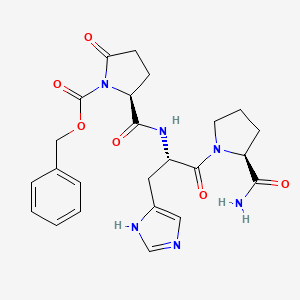
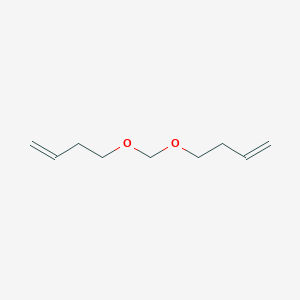
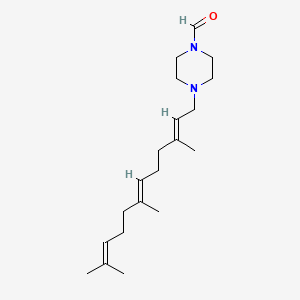
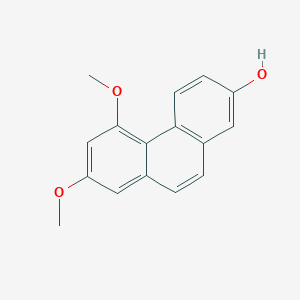
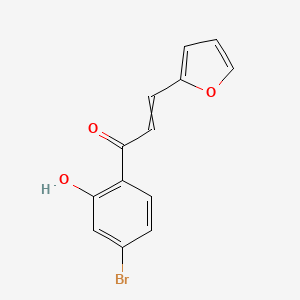
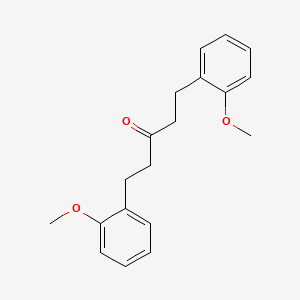
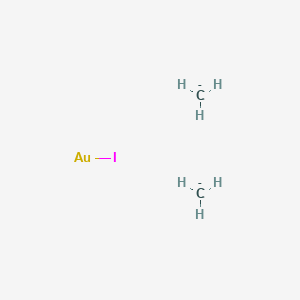
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

